molecular formula C11H14ClNO3 B8574827 4-chloro-N-[2-(2-hydroxyethoxy)ethyl]benzamide

4-chloro-N-[2-(2-hydroxyethoxy)ethyl]benzamide

Cat. No.: B8574827
M. Wt: 243.68 g/mol
InChI Key: UHGOKJBDUQHSBT-UHFFFAOYSA-N
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Description

4-chloro-N-[2-(2-hydroxyethoxy)ethyl]benzamide: is an organic compound with a unique structure that combines a benzamide core with a hydroxyethoxyethyl side chain and a chlorine substituent on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[2-(2-hydroxyethoxy)ethyl]benzamide typically involves the reaction of 4-chlorobenzoic acid with 2-(2-hydroxyethoxy)ethylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction conditions usually involve stirring the reactants in an appropriate solvent like dichloromethane at room temperature for several hours until the reaction is complete.

Industrial Production Methods

For industrial-scale production, the synthesis process can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems and advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: 4-chloro-N-[2-(2-hydroxyethoxy)ethyl]benzamide can undergo oxidation reactions, particularly at the hydroxyethoxyethyl side chain, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) or other nucleophiles in polar solvents.

Major Products Formed

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

4-chloro-N-[2-(2-hydroxyethoxy)ethyl]benzamide is used as an intermediate in the synthesis of more complex organic molecules

Biology

In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with specific proteins and enzymes makes it a candidate for drug development and biochemical assays.

Medicine

The compound’s potential therapeutic properties are explored in medicinal chemistry. It is investigated for its ability to modulate biological pathways and its potential use as a pharmaceutical agent.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including the development of polymers and coatings.

Mechanism of Action

The mechanism of action of 4-chloro-N-[2-(2-hydroxyethoxy)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethoxyethyl side chain and the chlorine substituent play crucial roles in binding to these targets, leading to the modulation of biological pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and hydrophobic interactions with the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-hydroxyethyl)-4-chloro-benzamide
  • N-(2-(2-hydroxyethoxy)-ethyl)-benzamide
  • N-(2-(2-methoxyethoxy)-ethyl)-4-chloro-benzamide

Uniqueness

4-chloro-N-[2-(2-hydroxyethoxy)ethyl]benzamide stands out due to the presence of both the hydroxyethoxyethyl side chain and the chlorine substituent. This combination imparts unique chemical and biological properties, making it more versatile and effective in various applications compared to its analogs.

Properties

Molecular Formula

C11H14ClNO3

Molecular Weight

243.68 g/mol

IUPAC Name

4-chloro-N-[2-(2-hydroxyethoxy)ethyl]benzamide

InChI

InChI=1S/C11H14ClNO3/c12-10-3-1-9(2-4-10)11(15)13-5-7-16-8-6-14/h1-4,14H,5-8H2,(H,13,15)

InChI Key

UHGOKJBDUQHSBT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NCCOCCO)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of sodium hydroxide (2.2 g, 0.055 moles) in distilled water (100 ml), aminoethoxyethanol (5.25 g, 0.05 moles) was added and the solution was cooled to 0° C. on an ice bath. Under stirring on the ice bath, p-chloro-benzoylchloride (8.75 g, 0.5 moles) was added thereto drop by drop. The stirring was continued for 3 hours at room temperature and the separated precipitate was filtered off by suction. The mother liquid was extracted with chloroform (3×100 ml). The organic phase was separated, dried with sodium sulfate, filtered and evaporated on a rotary evaporator. The precipitated N-O-di-((4-chloro)-benzoyl)-amino-ethoxyethanol was dissolved in dioxan (50 ml) and sodium hydroxide (22 ml of a 1N solution) was added thereto. The solution was stirred for 2 hours at 40° C., water (50 ml) was added thereto and it was extracted with ethyl acetate (5×50 ml). The organic phase was separated, dried with sodium sulfate, filtered and evaporated on a rotary evaporator. The obtained product was crystallized from diethyl ether.
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
5.25 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
8.75 g
Type
reactant
Reaction Step Two

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